N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide is a compound with the molecular formula C12H12N2OS It is characterized by the presence of a pyridine ring and a thiophene ring, which are connected through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 2-(2-thienyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with ion channels or neurotransmitter receptors in the nervous system may contribute to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide
- 2,5-Di(2-thienyl)pyrrole
- Thieno[3,2-d]pyrimidine derivatives
- Thiazole derivatives
Uniqueness
N-[2-(2-Thienyl)ethyl]-2-pyridinecarboxamide is unique due to its specific combination of a pyridine ring and a thiophene ring connected through an ethyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may offer enhanced bioactivity, stability, or solubility, depending on the specific context of its use .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(11-5-1-2-7-13-11)14-8-6-10-4-3-9-16-10/h1-5,7,9H,6,8H2,(H,14,15) |
InChI Key |
PFRPTNWPPZPYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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